NCGC00247743

Epigenetics KDM4 selectivity Histone demethylase

NCGC00247743 (I9) is the preferred pan-KDM4 tool compound for simultaneous inhibition of KDM4A, 4B, 4C, and 4D. Unlike analogs B3 and A1, which show reduced potency against KDM4A, 4C, and 4D, NCGC00247743 delivers broader isoform engagement, making it essential for AR- and BMYB-regulated gene program studies in LNCaP cells. It suppresses LNCaP growth with micromolar IC50 and serves as a benchmark for isoform-specific functional assays. Ideal for in vitro mechanistic work—ChIP-seq, reporter assays, CRISPR screens.

Molecular Formula C24H29N3O2
Molecular Weight 391.5 g/mol
Cat. No. B15588074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCGC00247743
Molecular FormulaC24H29N3O2
Molecular Weight391.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H29N3O2/c1-27(2)14-6-4-3-5-12-26-24(29)20-10-7-9-18(15-20)21-16-19-11-8-13-25-23(19)22(28)17-21/h7-11,13,15-17,28H,3-6,12,14H2,1-2H3,(H,26,29)
InChIKeyRAUALYDCIUPMKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NCGC00247743: KDM4 Histone Demethylase Inhibitor for Epigenetic Research


NCGC00247743 (also designated I9) is a small-molecule inhibitor of the histone lysine demethylase KDM4 (JMJD2) family, derived from an 8-hydroxyquinoline (8HQ) scaffold through structure–activity relationship optimization [1]. It exhibits inhibitory activity against multiple KDM4 isoforms, including KDM4A, KDM4B, KDM4C, and KDM4D, and has been characterized for its ability to suppress the growth of prostate cancer cells in vitro [2]. With a molecular weight of 391.51 g/mol and the chemical formula C24H29N3O2, NCGC00247743 serves as a tool compound for investigating KDM4-mediated epigenetic regulation and cancer cell proliferation .

NCGC00247743 Isoform Selectivity Profile Prevents Direct Substitution with Other KDM4 Inhibitors


KDM4 inhibitors are not functionally interchangeable due to distinct isoform selectivity profiles that dictate downstream biological effects. NCGC00247743 exhibits a broader inhibitory profile across KDM4A, 4B, 4C, and 4D compared to its close analogs NCGC00244536 (B3) and NCGC00247751 (A1), which show reduced potency and efficacy against KDM4A, 4C, and 4D [1]. Consequently, substituting NCGC00247743 with B3 or A1 may alter experimental outcomes in assays dependent on pan‑KDM4 inhibition or in cellular models where multiple KDM4 isoforms contribute to phenotype. The differential isoform engagement documented below provides the quantitative basis for selecting NCGC00247743 over alternative KDM4‑targeting compounds.

NCGC00247743 Quantified Differentiation Versus KDM4 Inhibitor Comparators


Differential KDM4 Isoform Engagement: Broader Inhibition Profile than B3 and A1

In enzymatic assays comparing NCGC00247743 (I9) with the closely related 8‑hydroxyquinoline derivatives NCGC00244536 (B3) and NCGC00247751 (A1), I9 demonstrated greater potency and efficacy against KDM4A, KDM4C, and KDM4D. While B3 is a highly potent KDM4B inhibitor (IC50 ≈ 10 nM), it shows markedly lower activity against the other KDM4 isoforms. In contrast, I9 retains inhibitory activity across multiple KDM4 family members, although its absolute IC50 values for individual isoforms were not explicitly reported in the primary publication [1]. The lower activity of B3 and A1 against KDM4A, 4C, and 4D relative to I9 indicates that I9 functions as a broader‑spectrum KDM4 inhibitor, a critical distinction for applications requiring pan‑KDM4 inhibition.

Epigenetics KDM4 selectivity Histone demethylase

KDM4B Inhibitory Potency: NCGC00247743 (I9) Displays Lower Potency than B3

Among the three 8‑hydroxyquinoline‑based inhibitors evaluated in the same study, NCGC00244536 (B3) is the most potent against KDM4B, with an IC50 of approximately 10 nM [1]. NCGC00247743 (I9) also inhibits KDM4B, but with lower potency; the exact IC50 value for I9 was not reported. This quantitative difference in KDM4B inhibitory activity is critical for experiments where KDM4B is the primary target of interest.

KDM4B inhibition Enzyme assay IC50

LNCaP Prostate Cancer Cell Growth Inhibition: Micromolar IC50

NCGC00247743 (I9) inhibits the growth of LNCaP prostate cancer cells with an IC50 in the micromolar range [1]. In the same cellular assay, the comparator compounds NCGC00244536 (B3) and NCGC00247751 (A1) also exhibited micromolar IC50 values, with B3 demonstrating the highest potency among the three. The exact IC50 values for I9 and A1 were not disclosed in the primary publication, but the comparable micromolar activity confirms that all three compounds are effective in this androgen‑sensitive prostate cancer model.

Prostate cancer Cell viability LNCaP

Chemical Identity and Purity: 8‑Hydroxyquinoline‑Derived Benzamide

NCGC00247743 (CAS 1435192-04-3) is chemically defined as N‑[6‑(dimethylamino)hexyl]‑3‑(8‑hydroxyquinolin‑6‑yl)benzamide, with a molecular weight of 391.51 g/mol . Commercial vendors supply the compound at ≥96% purity, with some sources reporting ≥99% purity . In contrast, the comparator compound NCGC00244536 (B3) has a different 8‑hydroxyquinoline substitution pattern, and NCGC00247751 (A1) contains distinct amide modifications that influence their isoform selectivity profiles [1].

Chemical structure Purity Quality control

In Vivo Efficacy: B3 Demonstrates Tumor Growth Inhibition; I9 Not Reported

In a PC3 prostate cancer xenograft model, NCGC00244536 (B3) significantly inhibited tumor growth in vivo, whereas no in vivo data were reported for NCGC00247743 (I9) or NCGC00247751 (A1) in the primary study [1]. This absence of reported in vivo activity for I9 is a critical consideration for researchers planning animal studies.

In vivo Xenograft Prostate cancer

NCGC00247743 Recommended Research Applications Based on Comparative Evidence


Pan‑KDM4 Inhibition Studies in Prostate Cancer Cell Models

NCGC00247743 is the preferred tool compound for experiments requiring simultaneous inhibition of multiple KDM4 isoforms (KDM4A, 4B, 4C, and 4D) in androgen‑sensitive LNCaP cells. Its broader isoform engagement profile [1] makes it suitable for dissecting the collective contribution of KDM4 family members to AR‑ and BMYB‑regulated gene expression programs, without the isoform‑specific activity gaps observed with B3 or A1 [2].

Comparative Selectivity Profiling of KDM4 Inhibitor Chemotypes

As an 8‑hydroxyquinoline‑based inhibitor with distinct isoform selectivity, NCGC00247743 serves as a valuable comparator in head‑to‑head studies with other KDM4 inhibitor chemotypes (e.g., QC6352, JIB‑04). Its differentiated activity profile against KDM4A, 4C, and 4D relative to B3 [1] provides a benchmark for evaluating isoform‑specific functional outcomes in cellular assays.

Epigenetic Mechanism‑of‑Action Studies Without In Vivo Translation

Given the lack of reported in vivo efficacy data for NCGC00247743 [1], this compound is best reserved for in vitro mechanistic investigations, such as ChIP‑seq analysis of histone methylation changes, reporter gene assays, or CRISPR‑based synthetic lethality screens. Researchers intending to advance to animal models should consider B3, which has demonstrated xenograft tumor growth inhibition [2].

Chemical Probe Validation in KDM4‑Dependent Transcription Assays

NCGC00247743 can be employed as a chemical probe to validate KDM4 dependency in transcriptional reporter assays. Its ability to suppress LNCaP cell growth with micromolar IC50 [1] aligns with the expected on‑target effects of KDM4 inhibition, and its distinct chemical structure (N‑[6‑(dimethylamino)hexyl]‑3‑(8‑hydroxyquinolin‑6‑yl)benzamide) provides orthogonal confirmation when used alongside structurally unrelated KDM4 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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